Dimethyl 2-(2-oxooctyl)undecanedioate
Description
Properties
CAS No. |
185797-55-1 |
|---|---|
Molecular Formula |
C21H38O5 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
dimethyl 2-(2-oxooctyl)undecanedioate |
InChI |
InChI=1S/C21H38O5/c1-4-5-6-12-15-19(22)17-18(21(24)26-3)14-11-9-7-8-10-13-16-20(23)25-2/h18H,4-17H2,1-3H3 |
InChI Key |
OOUFXNDTSRJSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(CCCCCCCCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Dimethyl undecanedioate : Lacks the 2-oxooctyl substituent, resulting in lower molecular weight and reduced polarity.
Diethyl undecanedioate : Features ethyl ester groups instead of methyl, which may alter solubility and volatility .
11-Oxoundecyl benzoate : Shares a ketone-functionalized alkyl chain but incorporates a benzoate ester, enhancing aromatic interactions .
Dimethyl azelate (C9) and dimethyl sebacate (C10) : Shorter diacid backbones, leading to lower boiling points and different industrial applications (e.g., plasticizers or lubricants) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Vapor Pressure (Predicted) |
|---|---|---|---|---|
| Dimethyl 2-(2-oxooctyl)undecanedioate | C22H40O6 | 400.56 g/mol | Methyl ester, 2-oxooctyl | Low (due to ketone group) |
| Dimethyl undecanedioate | C13H24O4 | 244.33 g/mol | Methyl ester | Moderate |
| Diethyl undecanedioate | C15H28O4 | 272.38 g/mol | Ethyl ester | Moderate |
| 11-Oxoundecyl benzoate | C18H26O3 | 290.40 g/mol | Benzoate, 11-oxoundecyl | Low |
| Dimethyl azelate | C11H20O4 | 216.27 g/mol | Methyl ester | High |
Data inferred from structural analogs in and .
Environmental and Seasonal Behavior
- Volatility : The ketone group in this compound likely reduces vapor pressure compared to unsubstituted diesters like dimethyl azelate, which exhibits higher seasonal abundance in summer due to volatility .
- Persistence : Longer alkyl chains (C11 backbone) and polar substituents may enhance adsorption to particulate matter, similar to diethyl sebacate, which is detected in indoor dust across seasons .
Research Findings and Gaps
- Synthesis: No direct synthesis data exists for this compound, but analogous diesters (e.g., dimethyl azelate) are synthesized via esterification of diacids with methanol under acidic catalysis .
- Toxicity: Substituted diesters like 11-oxoundecyl benzoate show variable detection rates in indoor environments (64% in winter vs.
- Regulatory Status : Unlike dimethyl sebacate (EPA-regulated as an additive), this compound lacks documented safety profiles, highlighting a critical research gap .
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves reacting 2-(2-oxooctyl)undecanedioic acid (CAS 4124-87-2) with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the esterification, yielding dimethyl 2-(2-oxooctyl)undecanedioate.
Reaction Conditions:
- Molar Ratio: 1:2 (acid:methanol)
- Catalyst Loading: 2–5 mol% H₂SO₄
- Temperature: 60–80°C under reflux
- Duration: 12–24 hours
Yield Optimization:
Azeotropic distillation with toluene removes water, shifting equilibrium toward ester formation. Molecular sieves (3Å) further enhance yields to 85–90% .
Limitations:
- Prolonged heating risks decarboxylation of the acid precursor.
- Residual acid requires neutralization (e.g., NaHCO₃ wash), complicating purification.
Transesterification of Higher Esters
Diethyl to Dimethyl Ester Conversion
Diethyl 2-(2-oxooctyl)undecanedioate undergoes transesterification with methanol using titanium(IV) isopropoxide (Ti(OiPr)₄) as a catalyst.
Reaction Scheme:
$$
\text{Diethyl ester} + 2 \text{MeOH} \xrightarrow{\text{Ti(OiPr)₄}} \text{Dimethyl ester} + 2 \text{EtOH}
$$
Optimized Parameters:
Advantages:
- Avoids handling corrosive acids.
- Ethanol byproduct is easily removed via distillation.
Catalytic Innovations and Green Chemistry
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on silica catalyzes methanolysis of undecanedioic acid derivatives in solvent-free systems.
Conditions:
- Enzyme Loading: 10 wt%
- Temperature: 40°C
- Yield: 88% after 48 hours
Benefits:
- Mild conditions preserve acid-sensitive ketone groups.
- Eliminates acidic waste.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Catalyst | Yield (%) | Purity (%) | Scale-Up Feasibility |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄ | 85–90 | 95 | High |
| Transesterification | Ti(OiPr)₄ | 78–82 | 90 | Moderate |
| Michael Addition | LDA | 65–70 | 85 | Low |
| Enzymatic Esterification | CAL-B | 88 | 98 | High |
Industrial-Scale Considerations
Batch reactors with reflux condensers and Dean-Stark traps are optimal for acid- or enzyme-catalyzed routes. Continuous-flow systems improve efficiency for transesterification, reducing reaction time by 40%.
Cost Drivers:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dimethyl 2-(2-oxooctyl)undecanedioate, and how can reaction conditions be optimized?
- Methodological Answer : Begin with esterification of undecanedioic acid (precursor) using methanol under acid catalysis, followed by selective oxidation of the octyl chain to introduce the 2-oxo group. Optimize reaction conditions (temperature, solvent, catalyst) using fractional factorial design to maximize yield and purity. Monitor intermediates via TLC or HPLC . For safety, adhere to EN 374-compliant gloves and ventilation protocols during synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm ester and ketone functional groups, GC-MS for purity assessment (>98%), and FTIR to validate carbonyl stretches. Cross-validate with elemental analysis (C, H, O) to ensure stoichiometric consistency. Use DMSO as a solvent for solubility testing (e.g., 462.36 mM) and reference CAS 1852-04-6 (undecanedioic acid) for precursor validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement respiratory protection (FFP2 masks) in low-ventilation areas, EN 374-certified gloves, and immediate decontamination with soap/water for skin contact. For spills, avoid drainage systems to prevent environmental contamination. Maintain a first-aid kit with activated charcoal (oral exposure) and ensure access to emergency eyewash stations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Assess hydrolysis rates (pH 5–9), photodegradation under UV light, and biodegradability via OECD 301B assays.
- Field studies : Use LC-MS/MS to quantify residues in water/sediment samples from controlled mesocosms.
- Modeling : Apply fugacity models (e.g., EQC) to predict partitioning coefficients (log Kow, water solubility) and bioaccumulation potential .
Q. What strategies resolve contradictions in observed reactivity of the 2-oxooctyl group under varying catalytic conditions?
- Methodological Answer : Use density functional theory (DFT) to model electronic effects of the ketone moiety on ester hydrolysis. Cross-reference experimental kinetics (Arrhenius plots) with theoretical activation energies. If discrepancies persist, reevaluate solvent polarity or catalyst steric effects using a Box-Behnken experimental design .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against protein databases (PDB). Validate with MD simulations (GROMACS) to assess binding stability. Compare results with in vitro assays (e.g., enzyme inhibition IC50) to refine predictive models .
Q. What experimental designs are optimal for studying structure-function relationships in derivatives of this compound?
- Methodological Answer : Employ a split-plot design:
- Main plot : Vary substituents (e.g., alkyl chain length, ketone position).
- Subplot : Test biological activity (e.g., antimicrobial efficacy) or physicochemical properties (log P, solubility).
- Use ANOVA with post-hoc Tukey tests to identify significant variables. Include negative controls (unmodified esters) for baseline comparison .
Data Analysis & Theoretical Frameworks
Q. How should researchers align contradictory data on the compound’s thermal stability with existing theoretical models?
- Methodological Answer : Apply the Kissinger method (non-isothermal TGA/DSC) to determine activation energy (Ea) for decomposition. Compare experimental Ea with computational predictions (e.g., ReaxFF simulations). If mismatched, revisit assumptions about reaction mechanisms (e.g., radical vs. concerted pathways) .
Q. What theoretical frameworks guide the study of its metabolic pathways in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
